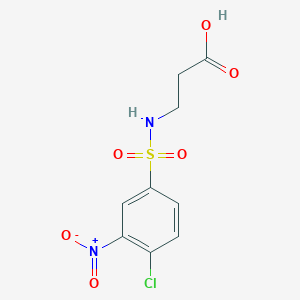

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid

説明

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid is a propionic acid derivative functionalized with a 4-chloro-3-nitrobenzenesulfonamide group. This compound combines a carboxylic acid moiety with a sulfonamide linker and a substituted aromatic ring, conferring unique physicochemical and biological properties. The chloro and nitro substituents on the benzene ring are strong electron-withdrawing groups, influencing the compound’s acidity, solubility, and reactivity.

特性

IUPAC Name |

3-[(4-chloro-3-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O6S/c10-7-2-1-6(5-8(7)12(15)16)19(17,18)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGMKFRZMMBWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of 4-chloro-3-nitrobenzenesulfonyl chloride: This intermediate is synthesized by the chlorosulfonation of ortho-chloro-nitrobenzene.

Reaction with propionic acid: The 4-chloro-3-nitrobenzenesulfonyl chloride is then reacted with propionic acid in the presence of a suitable base to form 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial reactors and precise control of temperature, pressure, and reaction time.

化学反応の分析

Types of Reactions

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-(4-Amino-3-nitro-benzenesulfonylamino)-propionic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding sulfonic acids and amines.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Antibiotic Activity

One of the most significant applications of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid is its potential in treating inflammatory diseases. Research indicates that compounds derived from this sulfonamide exhibit anti-inflammatory properties, making them suitable for treating conditions such as inflammatory bowel disease and liver diseases like hepatic encephalopathy and cirrhosis. These compounds can break down in the intestinal tract to release active metabolites with both anti-inflammatory and antibiotic effects, which are beneficial in managing infections and inflammation simultaneously .

Matrix Metalloproteinase Inhibition

The compound has also been investigated for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Inhibition of MMPs can be crucial in treating various conditions, including cancer metastasis and tissue remodeling disorders. The low molecular weight and non-peptide nature of this compound make it a promising candidate for developing therapeutic agents targeting MMPs .

Agricultural Applications

Pesticidal Properties

Research has shown that derivatives of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid may exhibit pesticidal properties. These compounds can potentially be used as herbicides or fungicides, providing an environmentally friendly alternative to traditional chemical pesticides. Their efficacy against specific pests and diseases in plant systems is an area of ongoing research .

Material Science

Polymer Chemistry

In material science, the sulfonamide group present in this compound allows for its incorporation into polymer matrices to enhance their properties. For instance, it can be used as a functional additive to improve the thermal stability and mechanical strength of polymers. The unique chemical structure can also facilitate interactions with other materials, leading to innovative composite materials with tailored properties .

-

Inflammatory Bowel Disease Treatment

A study demonstrated that a derivative of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid effectively reduced inflammation markers in animal models of inflammatory bowel disease. The compound showed a significant decrease in clinical symptoms and histological damage compared to untreated controls . -

Pesticidal Efficacy

Field trials have indicated that formulations containing this compound significantly reduced pest populations while having minimal impact on non-target organisms. This highlights its potential as a sustainable agricultural input .

作用機序

The mechanism of action of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions that are crucial for the survival and proliferation of microorganisms.

類似化合物との比較

Key Compounds for Comparison:

3-(4-Chlorophenyl)propionic Acid (CAS 2019-34-3): Features a chlorophenyl group directly attached to the propionic acid backbone.

3-(4-Isopropylphenyl)propionic Acid (CAS 58420-21-6): Contains an isopropyl-substituted phenyl group.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): A naturally occurring phenylpropanoid with hydroxyl and acrylic acid groups.

2-(2-Hydroxy-acetylamino)-3-(4-methoxycarbonylmethoxy-phenyl)-propionic acid methyl ester: A synthetic ester derivative with methoxycarbonyl and hydroxyacetamide substituents.

Physicochemical Properties

*Calculated based on structural formula. †Inferred from sulfonamide polarity.

Research Tools and Structural Analysis

NMR and mass spectrometry (as used for Compound 19-956 ) are essential for confirming synthetic purity.

生物活性

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid includes a propionic acid moiety linked to a sulfonamide group with a chloro and nitro substituent on the aromatic ring. This structural configuration is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₄S |

| Molecular Weight | 273.69 g/mol |

| CAS Number | [Not provided in sources] |

| Solubility | Soluble in polar solvents |

The biological activity of 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. Similar compounds have been shown to exert their effects through:

- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit enzymes by mimicking substrates or by binding to active sites, thereby obstructing normal enzymatic activity.

- Signal Transduction Modulation : The compound may influence signaling pathways by altering the phosphorylation states of proteins involved in cellular communication.

- Gene Expression Regulation : It may affect transcription factors or other regulatory proteins that modulate gene expression.

Biological Effects

Research has indicated that this compound exhibits several biological effects, including:

- Antimicrobial Activity : Similar sulfonamide compounds are known for their antibacterial properties, potentially making this compound useful in treating bacterial infections.

- Anti-inflammatory Effects : There is evidence suggesting that derivatives of propionic acid can reduce inflammation by inhibiting cyclooxygenase enzymes.

- Anticancer Potential : Some studies have explored the use of sulfonamide derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including related compounds. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development. -

Anti-inflammatory Research :

In vitro studies demonstrated that related compounds reduced the production of pro-inflammatory cytokines in macrophages. This indicates a possible mechanism for managing inflammatory diseases. -

Cancer Research :

Preclinical trials involving sulfonamide derivatives have shown promise in inducing apoptosis in various cancer cell lines. The specific pathways involved include the modulation of p53 and NF-kB signaling pathways.

Q & A

Basic: What are the standard synthetic routes for 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonylation : Reacting 4-chloro-3-nitrobenzenesulfonyl chloride with aminopropionic acid derivatives under basic conditions (e.g., NaOH/EtOH) to form the sulfonamide linkage.

Nitro Group Stability : Ensure the nitro group remains intact during sulfonylation by avoiding reducing conditions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

Reference structural analogs like 3-Amino-3-(4-chlorophenyl)propionic acid (CAS 19947-39-8) for reaction optimization . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and optimize yields .

Advanced: How can computational reaction path search methods improve synthesis optimization?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and intermediates. For example:

- Step 1 : Simulate sulfonylation steps to evaluate activation energies and solvent effects.

- Step 2 : Use ICReDD’s integrated computational-experimental framework to narrow optimal conditions (e.g., temperature, solvent polarity) .

- Step 3 : Validate predictions via small-scale experiments (mg scale) before scaling up. This reduces trial-and-error experimentation by >50% .

Basic: What analytical techniques validate the structure of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., [M+H]+ peak). Compare fragmentation patterns with NIST reference libraries for nitro-sulfonamide compounds .

- NMR : ¹H/¹³C NMR detects aromatic protons (δ 7.5–8.5 ppm for nitro groups) and sulfonamide NH (δ 10–12 ppm). Use deuterated DMSO for solubility.

- FT-IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and nitro (N-O at 1520–1350 cm⁻¹) functionalities .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the sulfonamide group) by acquiring spectra at 25°C and 60°C.

2D NMR (COSY, HSQC) : Assign coupling patterns and distinguish overlapping signals.

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially if tautomerism or polymorphism is suspected.

Statistical Cross-Validation : Use multivariate analysis (e.g., PCA) to correlate spectral outliers with synthetic variables (e.g., reaction time) .

Basic: How to design experiments for optimizing reaction yields?

Methodological Answer:

Apply Design of Experiments (DoE) :

- Factors : Vary temperature (50–100°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:2).

- Response Surface Methodology (RSM) : Model interactions between factors to identify maxima in yield.

- Example : A Central Composite Design (CCD) with 15 runs can reduce optimization time by 40% compared to one-factor-at-a-time approaches .

Advanced: What safety protocols are critical for handling nitro-sulfonamide derivatives?

Methodological Answer:

- Lab Regulations : Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant PPE: nitrile gloves, fume hoods) .

- Thermal Stability : Conduct DSC/TGA analysis to detect exothermic decomposition risks. Nitro groups may require storage below 25°C .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with NaHCO3 before disposal .

Advanced: How to assess the hydrolytic stability of the sulfonamide group?

Methodological Answer:

pH-Dependent Stability Studies :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation via HPLC-UV at 254 nm.

Kinetic Modeling : Calculate half-life (t½) using first-order kinetics. Sulfonamides typically degrade faster in acidic conditions (pH < 3) .

Basic: What are potential pharmacological applications of this compound?

Methodological Answer:

- Target Identification : Screen against enzyme libraries (e.g., carbonic anhydrase) due to sulfonamide’s Zn-binding affinity.

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and bioavailability (Caco-2 permeability).

- Reference : Structural analogs like 3-(4-Benzyloxyphenyl)propionic acid (CAS 50463-48-4) show anti-inflammatory activity .

Advanced: How to functionalize the nitro group for downstream applications?

Methodological Answer:

- Reduction to Amine : Use H2/Pd-C or Zn/HCl to convert -NO2 to -NH2, enabling peptide coupling or Schiff base formation.

- Electrophilic Substitution : Nitro groups direct meta-substitution in electrophilic aromatic reactions (e.g., bromination).

- Photocatalysis : Explore visible-light-mediated C-N bond formation using Ru/Ir complexes .

Advanced: What reactor designs enhance scalability for nitro-sulfonamide synthesis?

Methodological Answer:

- Continuous Flow Reactors : Improve heat dissipation for exothermic nitro-group reactions. Use microfluidic channels with PTFE tubing.

- Membrane Separation : Integrate ceramic membranes to separate unreacted sulfonyl chlorides in real-time .

- Process Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR for dynamic adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。